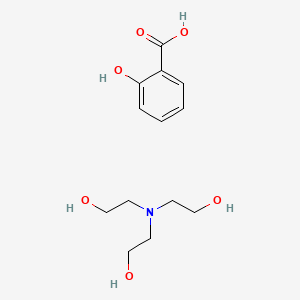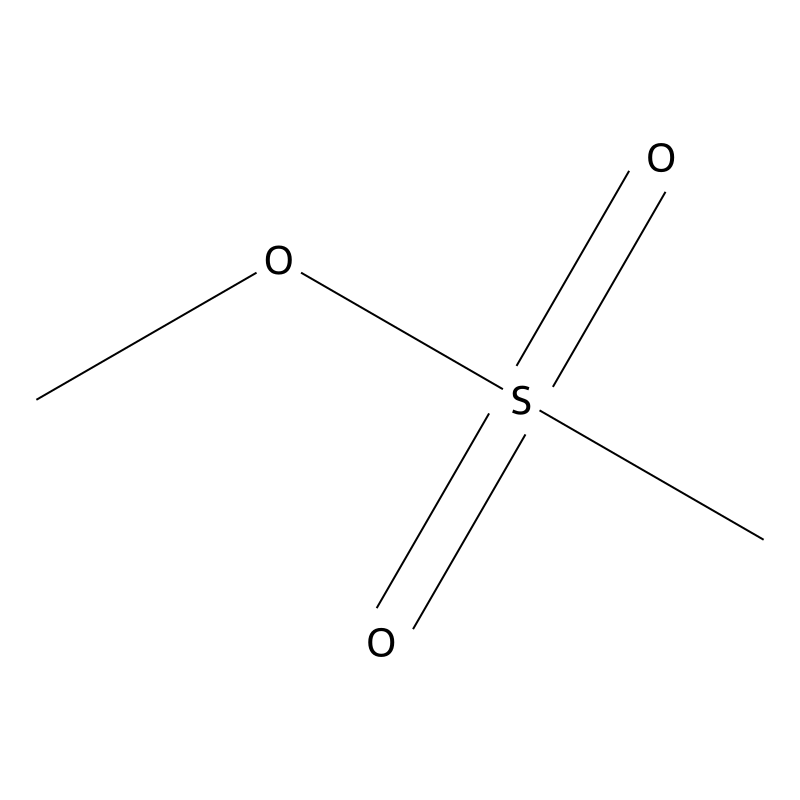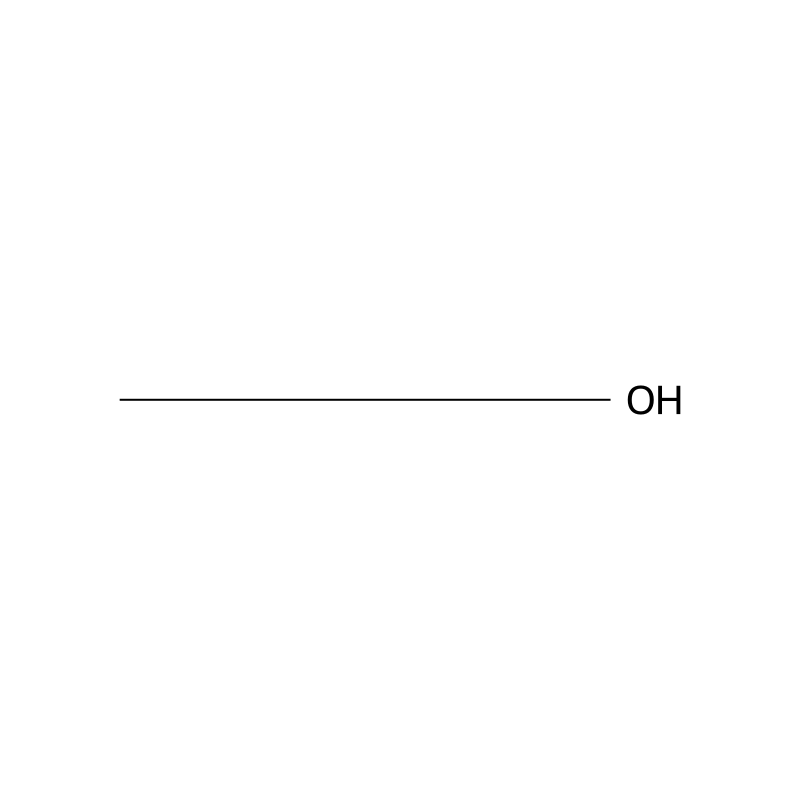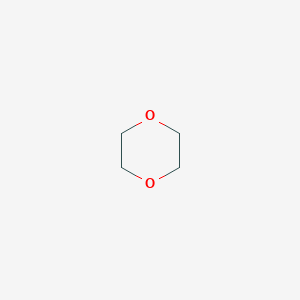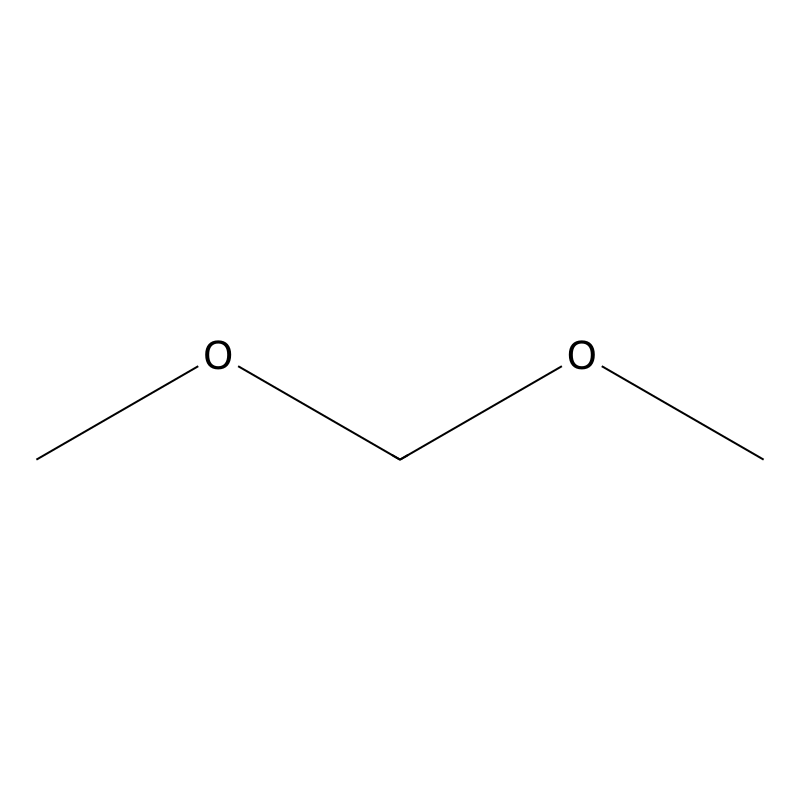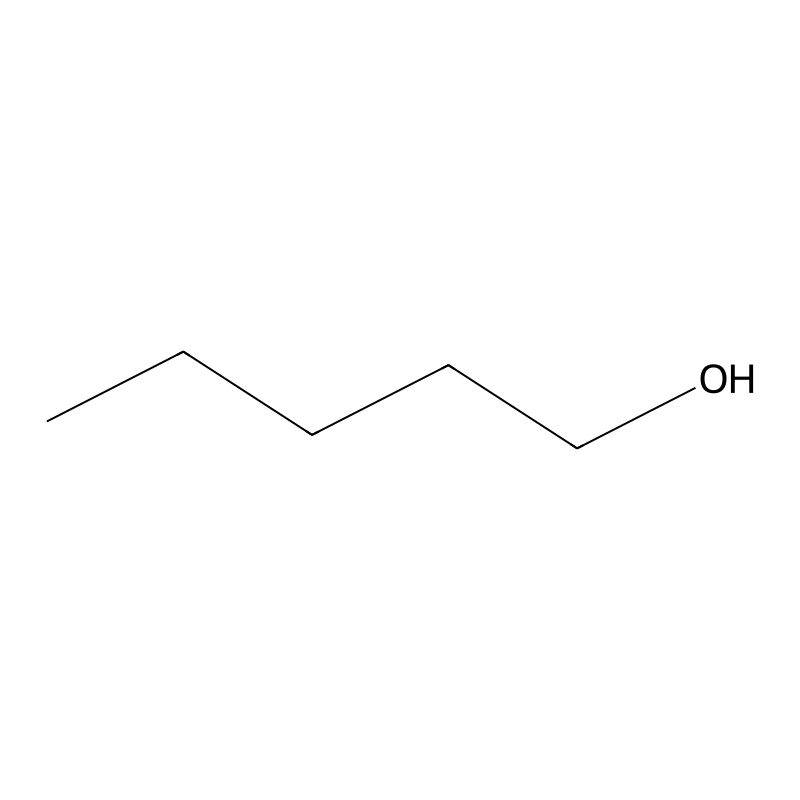Organic Pollutant Standards
CAS No.:2174-16-5
Molecular Formula:C7H6O3.C6H15NO3
C13H21NO6
C13H21NO6
Molecular Weight:287.31 g/mol
Availability:
In Stock
CAS No.:66-27-3
Molecular Formula:C2H6O3S
Molecular Weight:110.13 g/mol
Availability:
In Stock
CAS No.:67-56-1
Molecular Formula:CH4O
CH4O
CH3OH
CH4O
CH3OH
Molecular Weight:32.042 g/mol
Availability:
In Stock
CAS No.:123-91-1
Molecular Formula:C4H8O2
Molecular Weight:88.11 g/mol
Availability:
In Stock
CAS No.:109-87-5
Molecular Formula:C3H8O2
CH2-(OCH3)2
C3H8O2
CH2-(OCH3)2
C3H8O2
Molecular Weight:76.09 g/mol
Availability:
In Stock
CAS No.:71-41-0
Molecular Formula:C5H12O
CH3(CH2)3CH2OH
C5H12O
CH3(CH2)3CH2OH
C5H12O
Molecular Weight:88.15 g/mol
Availability:
In Stock
